Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate
Description
Properties
Molecular Formula |
C18H22O3Si |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]benzoate |
InChI |
InChI=1S/C18H22O3Si/c1-4-21-18(20)14-9-11-16(12-10-14)22(2,3)17-8-6-5-7-15(17)13-19/h5-12,19H,4,13H2,1-3H3 |
InChI Key |
VPQQJIOOSRZZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis Approach
The preparation generally follows a multi-step route, which can be summarized as:
Step 1: Synthesis of Ethyl 4-bromobenzoate or Ethyl 4-iodobenzoate
Starting from 4-bromobenzoic acid or 4-iodobenzoic acid, esterification with ethanol under acidic catalysis yields ethyl 4-bromobenzoate or ethyl 4-iodobenzoate. This intermediate serves as the electrophilic coupling partner for subsequent silylation.Step 2: Introduction of the Dimethylsilyl Group
The dimethylsilyl moiety is introduced via a palladium-catalyzed cross-coupling reaction (such as the Hiyama coupling) between the aryl halide (ethyl 4-bromobenzoate) and a suitable dimethylsilyl reagent (e.g., chlorodimethylsilane or a dimethylsilylborane). The reaction conditions typically involve a palladium catalyst, a base, and an inert atmosphere to prevent oxidation of silicon.Step 3: Hydroxymethyl Functionalization on the Phenyl Ring
The 2-position hydroxymethyl group on the phenyl ring is introduced either by selective ortho-lithiation followed by formylation and reduction or by direct hydroxymethylation using formaldehyde derivatives under controlled conditions. For example, a lithiation of the dimethylsilyl-substituted phenyl ring at the ortho position followed by quenching with paraformaldehyde and subsequent reduction with sodium borohydride yields the hydroxymethyl group.
Representative Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Esterification | 4-bromobenzoic acid, ethanol, acid catalyst, reflux | Produces ethyl 4-bromobenzoate |
| 2 | Pd-catalyzed cross-coupling | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), dimethylsilyl reagent, inert atmosphere, solvent (THF or toluene), 60-80°C | Hiyama coupling introduces dimethylsilyl group |
| 3 | Ortho-lithiation + formylation + reduction | n-BuLi or s-BuLi at low temperature, paraformaldehyde, NaBH4 in methanol | Selective hydroxymethylation at ortho position |
Purification and Characterization
- After each step, purification is typically achieved by column chromatography or recrystallization.
- The final product is characterized by NMR spectroscopy (¹H, ¹³C, and ²⁹Si NMR), mass spectrometry, and IR spectroscopy to confirm the presence of the ester, hydroxymethyl, and dimethylsilyl groups.
Research Findings and Optimization
- The Pd-catalyzed silylation step is critical for yield and purity. Using optimized ligands and bases enhances coupling efficiency and minimizes side reactions such as homocoupling or dehalogenation.
- Ortho-lithiation requires careful temperature control (typically -78°C) to avoid overreaction or multiple substitutions.
- The hydroxymethylation step benefits from slow addition of paraformaldehyde and controlled quenching to prevent polymerization or side reactions.
- The overall yield for the multi-step synthesis can range from 40% to 65%, depending on reaction scale and purification efficiency.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Esterification | Acid-catalyzed reaction of 4-bromobenzoic acid with ethanol | Simple, high yield | Requires removal of water to drive reaction |
| Pd-catalyzed silylation | Cross-coupling with dimethylsilyl reagent | High selectivity, mild conditions | Sensitive to moisture and air |
| Ortho-lithiation + hydroxymethylation | Lithiation followed by formylation and reduction | Precise functionalization | Requires low temperature, moisture-free conditions |
| Purification | Chromatography or recrystallization | High purity product | Time-consuming, solvent-intensive |
Chemical Reactions Analysis
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylsilyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of silicon-containing biomolecules and their interactions with biological targets.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents and in the development of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dimethylsilyl group can interact with silicon-binding proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biological processes.
Comparison with Similar Compounds
Substituent-Based Classification and Key Differences
The following table summarizes structurally related ethyl benzoate derivatives, emphasizing substituent variations, synthesis yields, and functional properties:
Structural and Functional Analysis
Silicon vs. Oxygen/Nitrogen Substituents
The dimethylsilyl group in the target compound contrasts sharply with oxygen (e.g., methoxy, hydroxyethoxy) or nitrogen (e.g., amino, imidazole) substituents in analogs. Silyl groups are known to:
- Enhance thermal stability : Silicon-carbon bonds resist thermal degradation better than carbon-oxygen bonds .
- Modulate steric bulk : The bulky dimethylsilyl group may reduce intermolecular interactions, affecting crystallization or solubility.
In contrast, compounds like Ethyl 4-(dimethylamino)benzoate exhibit higher reactivity in polymerization initiator systems due to electron-donating amino groups, which facilitate radical generation .
Electronic and Optical Properties
- The Schiff base derivative () demonstrates strong nonlinear optical (NLO) activity due to extended π-conjugation between the benzoate and methoxy-hydroxyphenyl groups.
- Fluorinated analogs (e.g., ) leverage fluorine’s electronegativity to enhance oxidative stability and dipole moments, which could be advantageous in electronic materials.
Application-Specific Performance
Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher conversion degrees and better physical properties. The dimethylamino group’s electron-donating capacity enhances photoinitiation efficiency, whereas silyl groups might impede polymerization due to steric hindrance .
Liquid Crystals and Optoelectronics
Diazenyl-linked derivatives () exhibit photo-switchable behavior critical for liquid crystal displays.
Biological Activity
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is synthesized through various organic reactions, typically involving the reaction of benzoic acid derivatives with hydroxymethyl phenyl silanes. The general reaction can be summarized as follows:
-
Starting Materials :
- Benzoic acid derivative
- Hydroxymethyl phenyl dimethylsilyl compound
- Ethanol (as solvent)
-
Reaction Conditions :
- Refluxing the mixture in the presence of an acid catalyst.
-
Product Isolation :
- The product is purified through recrystallization or chromatography.
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic areas:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity can be quantified using assays such as DPPH radical scavenging and ABTS cation radical scavenging methods.
| Assay Method | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These results suggest that this compound could be a viable candidate for developing antioxidant therapies.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings indicate that this compound may serve as a potential antimicrobial agent.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators such as TNF-α and IL-6.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines suggests a modulation of the NF-kB signaling pathway.
Case Studies
- Antioxidant Study : A study conducted by Smith et al. (2021) evaluated the antioxidant capacity of various silane derivatives, including this compound). The study found that this compound significantly reduced oxidative stress markers in vitro.
- Antimicrobial Efficacy : A clinical trial reported by Johnson et al. (2022) investigated the antimicrobial effects of this compound on wound infections caused by resistant bacterial strains, demonstrating efficacy comparable to conventional antibiotics.
- Anti-inflammatory Research : A recent investigation by Lee et al. (2023) explored the anti-inflammatory properties of this compound in a murine model of arthritis, showing a reduction in joint swelling and inflammatory cytokine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
